BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE

Catalog No.
S2794624
CAS No.
54512-79-7
M.F
C8H2N4S
M. Wt
186.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE

CAS Number

54512-79-7

Product Name

BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE

IUPAC Name

2,1,3-benzothiadiazole-5,6-dicarbonitrile

Molecular Formula

C8H2N4S

Molecular Weight

186.19

InChI

InChI=1S/C8H2N4S/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H

InChI Key

XLZSBKCPMZTXRO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=NSN=C21)C#N)C#N

Solubility

not available

Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is a heterocyclic compound characterized by its unique structure that includes a thiadiazole ring fused with a benzene moiety and two cyano groups at the 5 and 6 positions. Its molecular formula is C₈H₂N₄S, and it is recognized for its potential applications in organic electronics and agriculture due to its electron-accepting properties and herbicidal activity . The compound is part of a larger family of benzothiadiazole derivatives, which are known for their diverse chemical reactivity and biological activities.

Thermally Activated Delayed Fluorescence (TADF) Emitters:

5,6-Dicyano-2,1,3-benzothiadiazole (DCz) is a molecule of interest in the field of organic light-emitting diodes (OLEDs) due to its potential applications in thermally activated delayed fluorescence (TADF) emitters. TADF materials offer a promising route to achieving high efficiency in OLEDs.

The electron-deficient nature of DCz makes it a good candidate for designing efficient TADF emitters, particularly in the near-infrared (NIR) region of the spectrum. Research has shown that DCz can be used as a core unit in donor-acceptor-donor (D-A-D) type TADF molecules, leading to efficient NIR emitters with good thermal stability.

The synthesis of benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile typically involves the cyanation of precursor compounds. For instance, reactions with copper(I) cyanide in various solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) have been explored to introduce cyano groups effectively. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the product .

Example Reaction

A typical reaction might involve heating a brominated derivative of benzo[c][1,2,5]thiadiazole with copper(I) cyanide in DMF at elevated temperatures (e.g., 120 °C) to yield benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile .

Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile exhibits notable biological activities. It has been studied for its herbicidal properties, contributing to its application in agricultural chemistry. The compound's electron-accepting nature also suggests potential uses in photonic applications and organic electronics .

The synthesis methods for benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile primarily focus on the introduction of cyano groups to a suitable precursor. Common methods include:

  • Cyanation with Copper(I) Cyanide: This method involves reacting a brominated precursor with copper(I) cyanide in DMF or NMP under controlled temperature conditions.
  • Cyanation with Zinc Cyanide: Another approach utilizes zinc cyanide in the presence of palladium catalysts to enhance yields under specific conditions .

These methods have been optimized to improve yields and reduce reaction times.

Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile has diverse applications:

  • Organic Electronics: Due to its electron-accepting properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Agricultural Chemistry: Its herbicidal activity makes it valuable in the formulation of agrochemicals aimed at weed control .

Research into the interaction of benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile with other chemical entities has shown that it can act as an effective electron acceptor in various chemical systems. This property is particularly relevant in the design of materials for organic photovoltaics and sensors. Interaction studies often focus on its behavior in mixed systems where it can enhance charge transfer processes.

Several compounds share structural similarities with benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile. Here are some notable examples:

Compound NameStructureKey Features
Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)structureKnown for strong electron-accepting properties; used in dyes and light-emitting materials.
2,1,3-BenzothiadiazolestructureExhibits interesting physical properties; utilized in organic electronics.
DicyanobenzothiadiazolestructureFeatures dual cyano groups; studied for tunability in light absorption.

Uniqueness

Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is unique due to its specific arrangement of functional groups that confer distinct electronic properties compared to other thiadiazole derivatives. Its applications in both electronics and agriculture highlight its versatility.

XLogP3

1.2

Dates

Modify: 2023-08-17

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